N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide
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Overview
Description
The compound is an organic molecule that contains a quinoline, a tetrahydropyran ring, and a thioether linkage . Quinolines are aromatic compounds with a fused pyridine and benzene ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and tetrahydropyran rings, and the thioether linkage . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic quinoline ring, the ether group in the tetrahydropyran ring, and the thioether linkage . These groups could potentially undergo a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its UV/Vis absorption properties . The ether and thioether linkages could influence its polarity and therefore its solubility in different solvents .Scientific Research Applications
Immunomodulatory Applications
Quinoline derivatives, such as linomide (quinoline-3-carboxamide), have been explored for their immunomodulatory properties. For example, linomide has shown effectiveness in inhibiting clinical and histopathologic signs of experimental autoimmune diseases like multiple sclerosis (MS) and has been tested in clinical trials for its tolerability and efficacy in patients with secondary progressive MS (Karussis et al., 1996; Abramsky et al., 1996). These studies highlight the potential of quinoline derivatives in modulating the immune system to treat autoimmune diseases.
Anti-cancer Research
Quinoline-3-carboxamide derivatives have also been investigated for their anticancer properties. For instance, research has explored their efficacy against various malignancies through immunologic and non-immunologic mechanisms. Studies have included clinical trials examining the combination of quinoline derivatives with other treatments for advanced cancer, such as renal cell carcinoma, indicating a potential role in cancer therapy (Deckert et al., 1996).
Metabolic Pathway Insights
Research on quinoline derivatives extends into understanding metabolic pathways and their implications for health. For example, studies on heterocyclic aromatic amines, which include quinoline compounds, have explored their formation in cooked foods and potential carcinogenic effects (Wakabayashi et al., 1993). This research contributes to broader dietary and cancer risk assessments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(18-9-12-22-14-7-10-21-11-8-14)16-6-5-13-3-1-2-4-15(13)19-16/h1-6,14H,7-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDQYMHPRHOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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